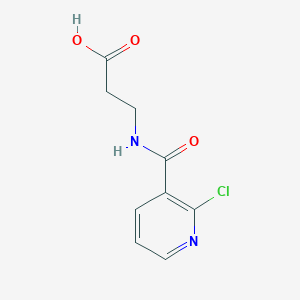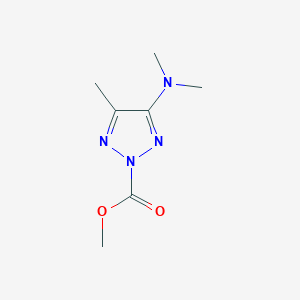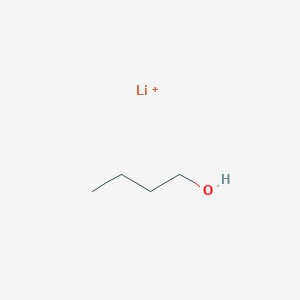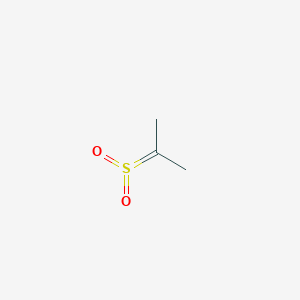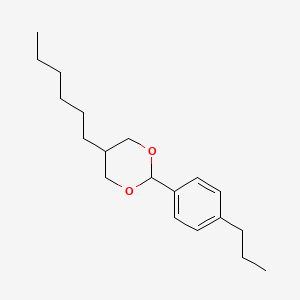
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a hexyl group and a propylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a hexyl and propylphenyl substituent in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hexyl-2-(4-methylphenyl)-1,3-dioxane
- 5-Hexyl-2-(4-ethylphenyl)-1,3-dioxane
- 5-Hexyl-2-(4-butylphenyl)-1,3-dioxane
Uniqueness
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the propylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Propiedades
Número CAS |
74800-65-0 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-hexyl-2-(4-propylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-3-5-6-7-9-17-14-20-19(21-15-17)18-12-10-16(8-4-2)11-13-18/h10-13,17,19H,3-9,14-15H2,1-2H3 |
Clave InChI |
OZAWCCKDDIROEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
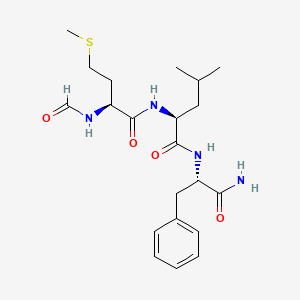
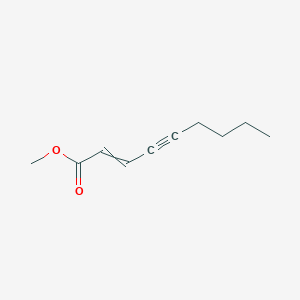
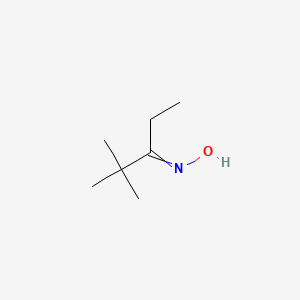
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)

